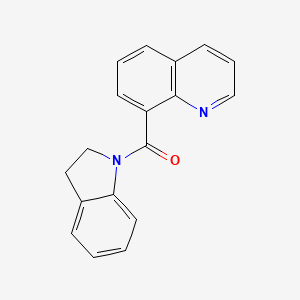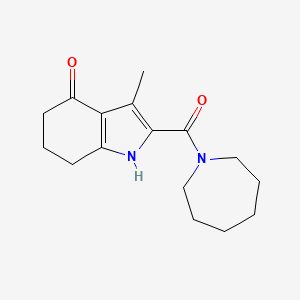![molecular formula C17H22N2O2 B7472889 N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide, also known as CPP-ACP, is a bioactive peptide that has gained significant attention in the scientific community due to its potential applications in the field of dentistry. CPP-ACP is a derivative of casein, a protein found in milk, and is known for its ability to promote remineralization of tooth enamel, which is crucial in preventing dental caries. In
Mecanismo De Acción
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide works by forming complexes with calcium and phosphate ions, which are present in saliva and plaque. These complexes then bind to the tooth surface and release calcium and phosphate ions, which are incorporated into the tooth enamel. This process promotes remineralization of the tooth enamel, which is crucial in preventing dental caries.
Biochemical and Physiological Effects:
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to enhance the mechanical properties of tooth enamel, such as hardness and elasticity. It also reduces the solubility of tooth enamel, making it more resistant to acid attack. N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide has also been shown to inhibit the growth of bacteria that cause dental caries, such as Streptococcus mutans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in dentistry. However, there are also some limitations to using N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide in lab experiments. It can be difficult to obtain pure N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide, and its effects on tooth enamel may vary depending on the concentration and duration of exposure.
Direcciones Futuras
There are several future directions for research on N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide. One area of research is to explore the potential applications of N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide in other fields, such as orthopedics and ophthalmology. Another area of research is to investigate the effects of N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide on different types of bacteria that cause dental caries. Additionally, researchers can explore the potential use of N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide in combination with other agents, such as fluoride, to enhance its effectiveness in preventing dental caries.
Métodos De Síntesis
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide is synthesized by the reaction of casein with pyrrolidine-1-carbonyl chloride and cyclopentanecarboxylic acid. The resulting product is purified using high-performance liquid chromatography (HPLC) to obtain pure N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide. The purity of the product is confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential applications in the field of dentistry. It has been shown to have a significant impact on the prevention and treatment of dental caries. N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide works by binding to tooth enamel and releasing calcium and phosphate ions, which are essential for remineralization. It also inhibits the growth of bacteria that cause dental caries, such as Streptococcus mutans.
Propiedades
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16(13-5-1-2-6-13)18-15-9-7-14(8-10-15)17(21)19-11-3-4-12-19/h7-10,13H,1-6,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIUZEQHOVTAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)

![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)
![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)
